Carbonyl fluoride

Catalog No.
S597157
CAS No.
353-50-4
M.F
COF2
CF2O
M. Wt
66.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonyl fluoride

CAS Number

353-50-4

Product Name

Carbonyl fluoride

IUPAC Name

carbonyl difluoride

Molecular Formula

COF2
CF2O

Molecular Weight

66.007 g/mol

InChI

InChI=1S/CF2O/c2-1(3)4

InChI Key

IYRWEQXVUNLMAY-UHFFFAOYSA-N

SMILES

C(=O)(F)F

solubility

Reacts with water (NIOSH, 2016)
Hygroscopic
Solubility in water: reaction
Reacts

Synonyms

carbonyl difluoride, carbonyl fluoride

Canonical SMILES

C(=O)(F)F

The exact mass of the compound Carbonyl fluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)hygroscopicsolubility in water: reactionreacts. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Carbonyl fluoride (COF2), also known as fluorophosgene, is a highly reactive, colorless gas used as a versatile reagent in organic and inorganic synthesis. It serves as a key building block for introducing the carbonyl (-C=O) moiety and as a fluorinating agent, particularly in the production of specialty chemicals where chlorine is undesirable. Its primary role is as a direct, though more specialized, alternative to phosgene (COCl2), enabling the synthesis of valuable intermediates like acyl fluorides, carbamoyl fluorides, and isocyanates under specific, often milder, conditions. The procurement decision for Carbonyl fluoride often centers on its unique reactivity profile and the advantages of producing fluorine-containing, rather than chlorine-containing, products and byproducts.

Direct substitution of Carbonyl fluoride with its common analogue, phosgene (COCl2), or solid surrogates like triphosgene, is often impractical and can lead to process failure. The primary differentiator is the resulting halide: Carbonyl fluoride reactions yield acyl fluorides and hydrogen fluoride (HF) as a byproduct, whereas phosgene yields acyl chlorides and hydrogen chloride (HCl). This is a critical procurement distinction, as acyl fluorides exhibit significantly different stability, reactivity, and selectivity compared to acyl chlorides. Furthermore, the process implications of handling HF versus HCl—including solvent choice, base requirements for scavenging, and material compatibility of reactors—necessitate distinct process designs. Therefore, selecting Carbonyl fluoride is a deliberate choice for accessing the unique properties of fluorinated intermediates, not simply a drop-in replacement for other carbonylating agents.

Precursor Suitability: Accessing Acyl Fluorides with Unique Stability and Reactivity

Carbonyl fluoride provides a direct route to acyl fluorides from carboxylic acids. Unlike the more common acyl chlorides derived from phosgene or thionyl chloride, acyl fluorides offer a distinct balance of stability and reactivity. The carbon-fluorine bond is significantly stronger (~116 kcal/mol) than the carbon-chlorine bond (~81 kcal/mol), rendering acyl fluorides more thermally and hydrolytically stable and easier to handle and purify. This stability does not render them inert; they remain sufficiently reactive for nucleophilic acyl substitution and are particularly advantageous in applications requiring high selectivity and tolerance of sensitive functional groups, such as in peptide synthesis and the manufacturing of complex agrochemicals.

Evidence DimensionCarbon-Halogen Bond Strength
Target Compound DataC-F bond in Acyl Fluoride: ~116 kcal/mol
Comparator Or BaselineC-Cl bond in Acyl Chloride: ~81 kcal/mol
Quantified DifferenceThe C-F bond is ~43% stronger than the C-Cl bond.
ConditionsGeneral bond dissociation energy values.

For applications requiring stable, yet reactive, acylating intermediates that minimize side reactions, the use of Carbonyl fluoride to generate acyl fluorides is a superior process choice over phosgene-based routes to less stable acyl chlorides.

Process Compatibility: Enabling Phosgene-Free Routes in Chlorine-Intolerant Systems

Using Carbonyl fluoride avoids the introduction of chlorine into a synthesis, a critical advantage over phosgene (COCl2) and its surrogates (e.g., triphosgene). In many advanced material and pharmaceutical syntheses, residual chlorides from phosgene-based routes can act as catalyst poisons or cause corrosion and product degradation. Carbonyl fluoride-based processes generate fluoride byproducts, which have a different reactivity profile and can be managed with appropriate engineering controls. This makes COF2 an essential precursor for manufacturing high-performance fluoropolymers and specific pharmaceutical intermediates where chloride contamination is unacceptable.

Evidence DimensionHalide Byproduct
Target Compound DataHydrogen Fluoride (HF) and metal fluorides
Comparator Or BaselinePhosgene (COCl2): Hydrogen Chloride (HCl) and metal chlorides
Quantified DifferenceQualitative: Chlorine-free vs. Chlorine-containing byproduct stream.
ConditionsGeneral reaction of COF2 or COCl2 with nucleophiles (e.g., alcohols, amines).

Procurement of Carbonyl fluoride is justified for processes where the final product's performance or stability is compromised by chloride impurities, making phosgene-based reagents unsuitable.

Handling & Reactivity Profile: A Gaseous Reagent for Controlled, High-Yield Reactions

As a gas, Carbonyl fluoride offers distinct handling and process control advantages over solid phosgene surrogates like triphosgene. Its gaseous nature allows for precise dosing and rapid, homogeneous mixing in gas-phase or solution-phase reactions, often under mild conditions. For example, in the synthesis of [11C]-labeled PET tracers, reactions with [11C]COF2 proceed in high yields at room temperature with short reaction times, a significant process advantage over methods requiring more complex equipment for handling hazardous chlorine gas for [11C]phosgene synthesis. While still highly toxic, its physical properties (Boiling Point: -83°C) are well-defined, allowing for robust engineering controls like cryogenic trapping and specialized scrubbing systems, differing from the dust-inhalation risks associated with solid phosgene alternatives.

Evidence DimensionReaction Conditions for Heterocycle Synthesis
Target Compound DataQuantitative yields at room temperature, ambient pressure, short reaction times.
Comparator Or BaselinePhosgene (COCl2): Often requires elevated temperatures or more complex handling; its [11C] variant requires hazardous Cl2 gas and specialized equipment.
Quantified DifferenceNot directly quantified in a single study, but COF2 enables milder conditions (room temp) vs. typical phosgenation protocols.
ConditionsSynthesis of [11C]-labeled heterocyclic compounds for PET imaging.

For high-value applications requiring precise stoichiometric control, mild reaction conditions, and high yields, procuring gaseous Carbonyl fluoride is preferable to managing the activation and potential side reactions of solid substitutes like triphosgene.

Synthesis of High-Stability Acyl Fluoride Intermediates

Carbonyl fluoride is the reagent of choice for converting sensitive or complex carboxylic acids into their corresponding acyl fluorides. These intermediates offer enhanced thermal and hydrolytic stability compared to acyl chlorides, making them ideal for multi-step syntheses in agrochemical and pharmaceutical development where purification and handling of intermediates is a challenge.

Manufacturing of Chlorine-Free Fluoropolymers and Specialty Carbonates

In processes where residual chloride ions are detrimental to product performance, such as in the synthesis of certain high-performance polycarbonates or other fluoropolymers, Carbonyl fluoride provides an essential chlorine-free carbonylation route. This avoids the corrosion and degradation issues associated with phosgene-based manufacturing.

Production of Fluorinated Isocyanates for Advanced Materials

As a direct analogue to phosgene, Carbonyl fluoride is used to synthesize fluorinated isocyanates from amines. These specialized monomers are precursors to fluorinated polyurethanes and other polymers with unique properties, such as enhanced chemical resistance and thermal stability, which cannot be achieved using standard chlorine-containing diisocyanates.

Physical Description

Carbonyl fluoride appears as a colorless gas with a pungent odor. Very toxic by inhalation. Prolonged exposure of the containers to fire or heat may result in violent rupturing and rocketing.
COLOURLESS HYGROSCOPIC COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
Colorless gas with a pungent and very irritating odor.
Colorless gas with a pungent and very irritating odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

COLORLESS GAS
Colorless gas [Note: Shipped as a liquefied compressed gas].

XLogP3

0.8

Boiling Point

-117 °F at 760 mm Hg (USCG, 1999)
-84.5 °C
-84.57 °C
-83 °C
-118°F

Vapor Density

1.139 at -173.2 °F (USCG, 1999) (Relative to Air)
Relative vapor density (air = 1): 2.3
1.139 at -173.2°F

Density

2.896 g/l
Density (gas): 2.89 g/l
Relative density (water = 1): 1.39 (-190 °C)
2.29(relative gas density)

Odor

Very irritating odor.

Melting Point

-173 °F (USCG, 1999)
-111.2 °C
-111.26 °C
-114 °C
-173°F

UNII

2NU89R5398

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (63.26%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H290 (14.42%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (77.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (85.58%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (14.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (22.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

55.4 atm (NIOSH, 2016)
4.45e+04 mmHg
4.45X10+4 mm Hg at 25 °C /calculated from experimentally derived coefficients/
55.4 atm

Pictograms

Health Hazard Acute Toxic

Compressed Gas;Corrosive;Acute Toxic;Health Hazard

Other CAS

353-50-4

Wikipedia

Carbonyl fluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

ACTION OF SILVER FLUORIDE ON CARBON MONOXIDE.
FROM CARBON MONOXIDE AND FLUORINE OR BROMINE TRIFLUORIDE AND CARBON MONOXIDE.
REACTION OF PHOSGENE WITH SODIUM FLUORIDE AND HYDROGEN CYANIDE.

General Manufacturing Information

Carbonic difluoride: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Stability Shelf Life

UNSTABLE IN PRESENCE OF WATER, INSTANTLY HYDROLYZED

Dates

Last modified: 08-15-2023

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